N-(2-fluoro-4-nitrophenyl)methanesulfonamide physical and chemical properties
N-(2-fluoro-4-nitrophenyl)methanesulfonamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Predicted Physicochemical Properties
The foundational step in understanding any chemical entity is to thoroughly characterize its physical and chemical attributes. Although experimental values for N-(2-fluoro-4-nitrophenyl)methanesulfonamide are not documented, we can predict its core properties with a high degree of confidence based on its constituent functional groups and the known properties of similar molecules.
Table 1: Predicted Physicochemical Properties of N-(2-fluoro-4-nitrophenyl)methanesulfonamide
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₇H₇FN₂O₄S | Based on the chemical structure. |
| Molecular Weight | 234.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid, pale yellow to yellow in color. | Nitro-aromatic compounds are often colored solids. |
| Melting Point | Expected to be in the range of 100-150 °C. | Based on melting points of similar nitrophenyl sulfonamides. |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and acetone. | The aromatic ring and nitro group decrease water solubility, while the sulfonamide and fluoro groups can interact with polar solvents. |
| pKa | The sulfonamide proton is expected to be weakly acidic. | The electron-withdrawing nature of the nitrophenyl group increases the acidity of the N-H proton compared to alkylsulfonamides.[1] |
Synthesis and Reaction Chemistry
The synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide can be approached through established methodologies for the formation of N-arylsulfonamides. A highly plausible and efficient route involves the reaction of 2-fluoro-4-nitroaniline with methanesulfonyl chloride.
Proposed Synthetic Protocol: Sulfonylation of 2-fluoro-4-nitroaniline
This protocol outlines a standard laboratory procedure for the synthesis of the target compound. The causality behind the choice of reagents and conditions is rooted in the fundamental principles of nucleophilic substitution at a sulfonyl group.
Experimental Workflow:
Caption: Proposed workflow for the synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-fluoro-4-nitroaniline in a suitable anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: To the solution, add a non-nucleophilic organic base, such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.
-
Reagent Addition: Slowly add methanesulfonyl chloride dropwise to the stirred solution. The slow addition helps to maintain the temperature and prevent a rapid, uncontrolled reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel and washed successively with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by water and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude N-(2-fluoro-4-nitrophenyl)methanesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Predicted Spectroscopic Profile
The structural elucidation of N-(2-fluoro-4-nitrophenyl)methanesulfonamide would rely on a combination of spectroscopic techniques. Based on the functional groups present, the following spectral characteristics are anticipated.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the sulfonamide and nitro groups.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Predicted Intensity |
| 3300 - 3200 | N-H stretch (sulfonamide) | Medium |
| 1530 - 1500 | Asymmetric NO₂ stretch | Strong |
| 1350 - 1300 | Symmetric NO₂ stretch | Strong |
| 1350 - 1310 | Asymmetric SO₂ stretch | Strong |
| 1170 - 1140 | Symmetric SO₂ stretch | Strong |
| 1250 - 1150 | C-F stretch | Strong |
| 950 - 900 | S-N stretch | Medium |
The presence of strong absorption bands for the SO₂ and NO₂ stretching vibrations would be key identifiers in the IR spectrum.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the methyl group of the methanesulfonamide. The chemical shifts will be influenced by the electron-withdrawing nitro and fluoro groups.
-
Aromatic Protons (3H): These will appear in the downfield region, likely between 7.5 and 8.5 ppm. The fluorine and nitro groups will cause splitting of these signals, resulting in complex coupling patterns.
-
Sulfonamide Proton (1H): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.
-
Methyl Protons (3H): A sharp singlet is anticipated around 3.0-3.5 ppm.
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons and the methyl carbon.
-
Aromatic Carbons (6C): These will resonate in the range of 110-150 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Methyl Carbon (1C): A signal is expected around 40 ppm.
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling to adjacent protons providing valuable structural information.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight of the compound.
-
Molecular Ion Peak: The [M-H]⁻ ion is expected to be observed in negative ion mode, and the [M+H]⁺ or [M+Na]⁺ ions in positive ion mode, corresponding to the molecular weight of 234.21 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C bond, as well as the loss of SO₂.[4][5] The presence of the nitro and fluoro substituents will also influence the fragmentation pattern.
Potential Biological Activity and Applications
Sulfonamides are a well-established class of compounds with a broad range of biological activities.[1] The introduction of a nitro group can further modulate the biological profile of these molecules.
-
Antibacterial Activity: Many sulfonamides exhibit antibacterial properties by inhibiting folic acid synthesis in bacteria.[6] The nitro group, being strongly electron-withdrawing, can enhance the antibacterial potential of the sulfonamide scaffold.[6]
-
Anticancer and Other Therapeutic Areas: Nitro-aromatic compounds have been investigated for various therapeutic applications, including as anticancer and antiparasitic agents.[7][8] The specific substitution pattern of N-(2-fluoro-4-nitrophenyl)methanesulfonamide makes it an interesting candidate for screening in various biological assays.
-
Research Chemical and Building Block: This compound can serve as a valuable intermediate in the synthesis of more complex molecules in drug discovery programs.
Caption: Potential applications and biological activities of N-(2-fluoro-4-nitrophenyl)methanesulfonamide.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions are paramount when handling N-(2-fluoro-4-nitrophenyl)methanesulfonamide. The safety profile is predicted based on the hazards associated with nitrophenols and sulfonamides.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.
-
Toxicity: Nitrophenols can be toxic if inhaled, ingested, or absorbed through the skin.[10][11][12] They can cause irritation to the skin, eyes, and respiratory system.[11] Systemic effects may include headache, dizziness, and nausea.[13]
-
Allergenicity: Sulfonamides are known to cause allergic reactions in some individuals.[14][15] While this specific compound's allergenic potential is unknown, caution should be exercised.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
N-(2-fluoro-4-nitrophenyl)methanesulfonamide presents an intriguing molecular scaffold for researchers in medicinal chemistry and drug discovery. While direct experimental data is currently lacking, this technical guide provides a robust, predictive framework for its physical and chemical properties, a reliable synthetic pathway, and an expected spectroscopic profile. The potential for biological activity, coupled with the need for stringent safety protocols, underscores the importance of further empirical investigation. This document is intended to serve as a catalyst for such research, providing a solid foundation for the synthesis, characterization, and evaluation of this promising compound.
References
- Uno, T., Machida, K., & Hanai, K. (1972). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 20(4), 673-679.
- Agilent Technologies. (2018). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
- Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567.
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
- Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567.
- Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.
- U.S. Department of Agriculture, Food Safety and Inspection Service. (2012). CLG-SUL4.
- Li, Y., et al. (2022). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Analytical Chemistry, 94(1), 359-366.
- Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
- Tumer, M., et al. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 40(1), 1-12.
- ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Image].
- Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology, 19(5), 295-303.
- ResearchGate. (n.d.). N‐arylation of methanesulfonamide with various aryl halides (Teo method). [Image].
- Tan, Y. R. (2022). Ligand-free copper-catalysed N-arylation of methanesulfonamides with aryl bromides. [Master's thesis, Nanyang Technological University].
- Rosen, B. R., et al. (2011). Mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles: avoiding potentially genotoxic reagents and byproducts. Organic Letters, 13(10), 2564-2567.
- Kaur, H., & Narasimhan, B. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(5), 2845-2859.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Nitrophenols.
- Sciencelab.com. (2013).
- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). ToxFAQs™ for Nitrophenols.
- Wisconsin Technical College System. (n.d.). 3.9 Sulfonamides. In Nursing Pharmacology 2e.
- Haz-Map. (n.d.). 3-Nitrophenol.
- Nguyen, T. T., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences, 1(1), 1-8.
- Asegbeloyin, J. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7485.
- Oseguera-Galindo, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 724.
- U.S. Environmental Protection Agency. (2000). 4-Nitrophenol.
- Emsley, J. W., et al. (1968). The nuclear magnetic resonance spectra of aromatic fluorocarbons. Part I. Amino- and nitro-substituted perfluorobenzenes. Journal of the Chemical Society B: Physical Organic, 436-440.
- Melandri, S., et al. (2013). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 18(9), 11093-11105.
- ChemicalBook. (n.d.). 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum.
- Dherange, B. D., et al. (2020). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 18(2), 246-250.
- Oseguera-Galindo, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 724.
- Asegbeloyin, J. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7485.
- Fisher Scientific. (2010).
- Khan, S. A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 154.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).... [Image].
- SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts.
- Thermo Fisher Scientific. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR.
- Asegbeloyin, J. N., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Chemical Crystallography, 53(4), 455-468.
- bpacNZ. (2014).
- DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Nitrophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 13. epa.gov [epa.gov]
- 14. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 15. dermnetnz.org [dermnetnz.org]
